molecular formula C15H10F4O3 B6411445 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261968-99-3

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411445
CAS No.: 1261968-99-3
M. Wt: 314.23 g/mol
InChI Key: YLWZLXAOFDLNEF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzoic acid core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine and methoxy groups makes the aromatic ring susceptible to electrophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.

Major Products:

    Substitution: Products include brominated or nitrated derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding phenol.

Scientific Research Applications

4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. These interactions can modulate enzyme activity and influence metabolic pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, further influencing its biological activity.

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Comparison: Compared to similar compounds, 4-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

4-fluoro-3-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(7-11(13)15(17,18)19)10-6-9(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZLXAOFDLNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692160
Record name 6-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-99-3
Record name 6-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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